N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea
Brand Name: Vulcanchem
CAS No.: 606102-07-2
VCID: VC16890770
InChI: InChI=1S/C15H19ClN4S/c1-9(2)8-20(15(17)21)14-13(10(3)18-19-14)11-4-6-12(16)7-5-11/h4-7,9H,8H2,1-3H3,(H2,17,21)(H,18,19)
SMILES:
Molecular Formula: C15H19ClN4S
Molecular Weight: 322.9 g/mol

N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea

CAS No.: 606102-07-2

Cat. No.: VC16890770

Molecular Formula: C15H19ClN4S

Molecular Weight: 322.9 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea - 606102-07-2

Specification

CAS No. 606102-07-2
Molecular Formula C15H19ClN4S
Molecular Weight 322.9 g/mol
IUPAC Name 1-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-1-(2-methylpropyl)thiourea
Standard InChI InChI=1S/C15H19ClN4S/c1-9(2)8-20(15(17)21)14-13(10(3)18-19-14)11-4-6-12(16)7-5-11/h4-7,9H,8H2,1-3H3,(H2,17,21)(H,18,19)
Standard InChI Key OHEYHWJXGULQDO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1)N(CC(C)C)C(=S)N)C2=CC=C(C=C2)Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A pyrazole ring (1H-pyrazol-3-yl) substituted with a methyl group at position 5 and a 4-chlorophenyl group at position 4.

  • A thiourea group (-N-C(=S)-N-) bridging the pyrazole nitrogen and a 2-methylpropyl (isobutyl) chain.

This arrangement creates a planar aromatic system with polarizable sulfur and nitrogen atoms, facilitating interactions with biological targets . The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability.

Table 1: Physicochemical Properties

PropertyValueSource
CAS No.606102-07-2
Molecular FormulaC15H19ClN4S\text{C}_{15}\text{H}_{19}\text{ClN}_{4}\text{S}
Molecular Weight322.9 g/mol
IUPAC Name1-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-1-(2-methylpropyl)thiourea
XLogP3-AA3.9
Topological Polar Surface Area90 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry of the pyrazole ring and thiourea linkage. Key signals include:

  • 1H^1\text{H}-NMR: A singlet for the pyrazole C5-methyl group (~2.1 ppm) and multiplet signals for the chlorophenyl aromatic protons (7.2–7.4 ppm).

  • 13C^{13}\text{C}-NMR: A thiourea carbonyl carbon at ~180 ppm and pyrazole carbons between 140–150 ppm.
    Mass spectrometry (MS) exhibits a molecular ion peak at m/z 322.9, consistent with the molecular weight.

Synthetic Methodologies

Key Synthetic Routes

The compound is synthesized via a two-step protocol:

Step 1: Pyrazole Core Formation

4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine is prepared through cyclocondensation of 4-chlorophenylhydrazine with acetylacetone derivatives. Regioselectivity is achieved by optimizing solvent polarity and temperature .

Step 2: Thiourea Functionalization

The pyrazole amine reacts with 2-methylpropyl isothiocyanate in tetrahydrofuran (THF) at 60°C for 12 hours. The reaction proceeds via nucleophilic addition-elimination, yielding the target compound in ~65% yield after recrystallization.

Table 2: Optimization Parameters for Thiourea Formation

ParameterOptimal ConditionImpact on Yield
SolventTHFMaximizes nucleophilicity of amine
Temperature60°CBalances reaction rate and decomposition
Reaction Time12 hoursEnsures complete conversion
Stoichiometry1:1.2 (amine:isothiocyanate)Compensates for volatility losses

Challenges and Solutions

  • Regioselectivity: Competing N-alkylation at pyrazole N1 is suppressed using sterically hindered isothiocyanates .

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from bis-alkylated byproducts.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, the compound reduces inflammation by 58% at 50 mg/kg (oral), comparable to ibuprofen. Mechanistic studies suggest cyclooxygenase-2 (COX-2) inhibition, with an IC50\text{IC}_{50} of 1.2 μM in vitro. The thiourea moiety likely chelates catalytic zinc in COX-2, while the chlorophenyl group stabilizes hydrophobic interactions .

Analgesic Effects

In the hot-plate test, the compound prolongs reaction latency by 4.2-fold at 25 mg/kg, indicating central analgesic activity. This effect is mediated by μ-opioid receptor modulation, as evidenced by naloxone reversal.

Table 3: Pharmacological Data

ActivityModelEfficacy (Dose)Mechanism
Anti-inflammatoryCarrageenan edema58% reduction (50 mg/kg)COX-2 inhibition (IC50=1.2μM\text{IC}_{50} = 1.2 \mu\text{M})
AnalgesicHot-plate test4.2× latency increase (25 mg/kg)μ-Opioid receptor agonism

Structure-Activity Relationships (SAR)

  • Pyrazole Substitution: Methyl at C5 enhances metabolic stability by blocking cytochrome P450 oxidation .

  • Chlorophenyl Group: Electron-withdrawing Cl improves target affinity via dipole interactions.

  • Thiourea Linker: The -NH-C(=S)-NH- group facilitates hydrogen bonding with serine residues in enzyme active sites.

Computational and Pharmacokinetic Insights

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to logP = 3.9 .

  • Metabolism: Predominant hepatic glucuronidation, with minor CYP3A4-mediated oxidation.

  • Toxicity: Ames test-negative, suggesting low mutagenic risk.

Molecular Docking Studies

Docking into COX-2 (PDB: 5IKT) reveals:

  • Thiourea sulfur forms a 2.1 Å hydrogen bond with Tyr385.

  • Chlorophenyl group occupies the hydrophobic pocket near Val349.

  • Pyrazole nitrogen interacts with Arg120 via water-mediated hydrogen bonds.

Future Directions and Applications

Targeted Drug Development

  • COX-2-Selective Inhibitors: Structural analogs with sulfonamide replacing thiourea could improve selectivity.

  • Dual COX/LOX Inhibitors: Incorporating a lipoxygenase (LOX)-binding moiety may enhance anti-inflammatory efficacy .

Nanotechnology Integration

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance oral bioavailability, currently limited to 42% due to first-pass metabolism.

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